![molecular formula C12H14Cl2O3 B4780432 ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate](/img/structure/B4780432.png)
ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Dicamba is an important tool for farmers to manage weeds and increase crop yields, but it also has potential risks and limitations that need to be considered.
Mechanism of Action
Dicamba works by disrupting the normal growth and development of plants. It mimics the natural plant hormone auxin, which regulates cell growth and division. When ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate is applied to a plant, it causes abnormal growth and development, eventually leading to the death of the plant.
Biochemical and Physiological Effects
Dicamba can have a range of biochemical and physiological effects on plants, depending on the concentration and timing of application. At low concentrations, this compound can stimulate plant growth and development, while at higher concentrations, it can cause stunting, leaf curling, and eventually death. Dicamba can also affect the photosynthetic process in plants, leading to reduced growth and yield.
Advantages and Limitations for Lab Experiments
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its effectiveness in controlling weeds and its relatively low toxicity make it a useful tool for researchers. However, ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate can also have unintended effects on non-target plants and animals, and its use should be carefully monitored to minimize potential risks.
Future Directions
There are several areas of research that could be explored in the future to better understand the effects of ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate on plants and the environment. These include:
1. Developing new formulations of this compound that are more effective and less toxic to non-target organisms.
2. Studying the long-term effects of this compound on soil health and microbial communities.
3. Investigating the potential for this compound-resistant weeds to emerge and develop.
4. Developing new methods for controlling weeds that do not rely on herbicides.
5. Exploring the potential for using this compound as a tool for genetic engineering in plants.
Conclusion
Dicamba is an important herbicide that has been widely used in agriculture for decades. While it is highly effective in controlling weeds and relatively safe for non-target organisms, it also has potential risks and limitations that need to be considered. Further research is needed to better understand the effects of this compound on plants and the environment and to develop new methods for weed control that are more sustainable and effective.
Scientific Research Applications
Dicamba has been extensively studied for its effectiveness in controlling weeds and its impact on the environment. Research has shown that ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate is highly effective in controlling a variety of broadleaf weeds, including those that are resistant to other herbicides. It is also relatively safe for non-target plants and animals when used according to label instructions.
properties
IUPAC Name |
ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-9-7-5-6-8(13)10(9)14/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXFVBGOGGACSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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